3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core substituted with benzenesulfonyl and fluorophenyl groups, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Quinoline derivatives have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase pdgf-rtk inhibition, and anti-hiv and antitubercular agents .
Mode of Action
It is known that quinoline derivatives interact with cells and have a significant impact on bioassays .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some quinoline derivatives have shown promising anti-inflammatory activity and antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer condensation reaction, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the benzenesulfonyl group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl or fluorophenyl groups can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine
- 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- 1H-pyrazolo[3,4-b]quinolines
Uniqueness
3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzenesulfonyl and fluorophenyl groups enhances its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H16F2N2O2S. The structure includes:
- A quinoline backbone that contributes to its biological activity.
- A benzenesulfonyl group that may enhance solubility and biological interactions.
- Two fluorine atoms, which can affect the compound's reactivity and binding affinity.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating potent cytotoxicity .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways involved in cell survival .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Bacterial Inhibition : It showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with zones of inhibition measuring up to 15 mm at higher concentrations .
- Fungal Activity : The compound exhibited antifungal activity against Candida albicans, suggesting a broad-spectrum antimicrobial potential .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes:
- Tyrosinase Inhibition : It was found to inhibit tyrosinase activity, which is crucial in melanin biosynthesis, with an IC50 value of approximately 48.7 µM, making it a candidate for skin-whitening agents .
- α-glucosidase Inhibition : The compound also demonstrated inhibitory effects on α-glucosidase, which is relevant for managing diabetes, with significant IC50 values reported .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Testing :
- Enzyme Inhibition Studies :
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O2S/c22-14-6-9-16(10-7-14)25-21-18-12-15(23)8-11-19(18)24-13-20(21)28(26,27)17-4-2-1-3-5-17/h1-13H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXAYWPPNUKMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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